molecular formula C11H7F3S B12859063 3-(2-Trifluoromethyl-phenyl)-thiophene CAS No. 876319-71-0

3-(2-Trifluoromethyl-phenyl)-thiophene

Cat. No.: B12859063
CAS No.: 876319-71-0
M. Wt: 228.24 g/mol
InChI Key: UEYWDJSTBLBKKP-UHFFFAOYSA-N
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Description

3-(2-Trifluoromethyl-phenyl)-thiophene is a specialty aromatic thiophene derivative engineered for advanced materials science and analytical chemistry applications. Its molecular structure, which integrates an electron-deficient trifluoromethylphenyl group with a thiophene heterocycle, makes it a valuable building block for developing high-performance organic semiconductors and selective electrochemical sensors. Researchers utilize this compound and its derivatives as key monomers in the synthesis of conjugated polymers for organic electronic devices . These polymers exhibit promising properties as p-type organic semiconductors, applicable in organic field-effect transistors (OFETs) and thin-film transistors (TFTs) . The compound's structure contributes to lower-lying HOMO energy levels, a critical factor in enhancing the oxidative stability of the resulting electronic materials compared to traditional semiconductors like pentacene or oligothiophenes . Furthermore, the electrochemically polymerized film of this thiophene derivative can be deposited directly onto electrode surfaces . The incorporated -PhCF3 group acts as a critical recognition site, enabling the development of sensitive sensors for detecting synthetic stimulants and other analytes through charge-transfer and hydrogen bond interactions . This application is particularly relevant in the field of forensic electroanalysis for the detection of new psychoactive substances (NPS) [citation:4). This product is intended for research purposes only and is not approved for human or veterinary diagnostic or therapeutic use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

876319-71-0

Molecular Formula

C11H7F3S

Molecular Weight

228.24 g/mol

IUPAC Name

3-[2-(trifluoromethyl)phenyl]thiophene

InChI

InChI=1S/C11H7F3S/c12-11(13,14)10-4-2-1-3-9(10)8-5-6-15-7-8/h1-7H

InChI Key

UEYWDJSTBLBKKP-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)C2=CSC=C2)C(F)(F)F

Origin of Product

United States

Preparation Methods

Cross-Coupling Reactions

Cross-coupling is the most common and efficient method to prepare 3-(2-Trifluoromethyl-phenyl)-thiophene derivatives, leveraging palladium-catalyzed C–C bond formation.

  • Suzuki Coupling : A typical route involves the reaction of 3-bromothiophene or 3-halothiophene derivatives with 2-(trifluoromethyl)phenylboronic acid under palladium catalysis. For example, tetrakis(triphenylphosphine)palladium(0) catalyzed coupling in the presence of a base such as potassium carbonate in a biphasic solvent system (toluene/ethanol/water) under reflux yields the desired product in high yield (up to 91%).

  • Stille Coupling : Another approach uses 3-halothiophene derivatives converted to tributylstannyl intermediates, which then couple with 2-(trifluoromethyl)aryl halides under Pd catalysis. This method is effective for synthesizing thiophene derivatives with various substituents.

Table 1: Representative Cross-Coupling Conditions

Starting Material Coupling Partner Catalyst Solvent System Base Temperature Yield (%) Reference
3-Bromothiophene 2-(Trifluoromethyl)phenylboronic acid Pd(PPh3)4 (0.56 mmol) Toluene/ethanol/water K2CO3 Reflux (7 h) 91
3-Bromothiophene (tributylstannyl derivative) 2-(Trifluoromethyl)phenyl bromide Pd catalyst (Pd2(dba)3 or Pd(PPh3)4) THF or DMF None or base RT to reflux 80-90

Cyclization and Sulfur Incorporation Methods

An alternative approach involves the synthesis of fluorinated unsaturated ketones or dienes followed by sulfurization and cyclization to form thiophene rings bearing trifluoromethyl substituents.

  • Starting from 4,4-bis(trifluoromethyl)-1-oxabuta-1,3-dienes, treatment with tin(III) chloride induces cyclization to form fluorinated intermediates. Subsequent heating with phosphorus pentasulfide at 120–140 °C promotes oxygen/sulfur exchange, tautomerization, and electrocyclization, leading to trifluoromethyl-substituted thiophenes.

  • This one-pot procedure yields 2-fluoro-3-trifluoromethylthiophenes, which can be adapted for positional isomers and related derivatives.

Other Synthetic Routes and Functional Group Transformations

  • Reduction and Amidation : Nitro-substituted thiophene derivatives bearing trifluoromethylphenyl groups can be reduced to amines via catalytic hydrogenation (Pd/C) under mild conditions, avoiding complex mixtures from harsher reductions. The amines can then be further functionalized.

  • Trifluoromethylation of Aromatic Precursors : Trifluoromethylation reactions on phenylacetonitrile derivatives using sodium trifluoromethanesulfinate and tert-butyl peroxide have been reported, followed by diazotization and reduction steps to introduce trifluoromethyl groups on aromatic rings, which can be further elaborated to thiophene derivatives.

  • Cross-coupling methods provide high regioselectivity and yields, with the ability to tolerate various functional groups, making them the preferred synthetic route for 3-(2-Trifluoromethyl-phenyl)-thiophene.

  • Cyclization methods involving sulfurization of fluorinated dienes offer a direct route to thiophene rings with trifluoromethyl substituents but may require more specialized reagents and conditions.

  • Catalytic hydrogenation is effective for sensitive intermediates, ensuring clean conversion of nitro to amino groups without decomposition.

  • The choice of method depends on the availability of starting materials, desired substitution pattern, and scale of synthesis.

Method Type Key Reagents/Conditions Advantages Limitations Typical Yield (%) References
Suzuki Cross-Coupling 3-Bromothiophene + 2-(trifluoromethyl)phenylboronic acid, Pd catalyst, K2CO3, reflux High yield, regioselective, scalable Requires boronic acid synthesis 85–91
Stille Cross-Coupling 3-(Tributylstannyl)thiophene + 2-(trifluoromethyl)aryl halide, Pd catalyst Versatile, good yields Toxic organotin reagents 80–90
Sulfurization Cyclization Fluorinated dienes + SnCl3, then P2S5 heating One-pot, direct thiophene formation Specialized reagents, moderate scope 70–85
Catalytic Hydrogenation Nitro-thiophene derivatives + Pd/C, H2 Mild, clean reduction Requires hydrogenation setup >90
Trifluoromethylation Aminobenzyl cyanide + NaSO2CF3 + tert-butyl peroxide Direct trifluoromethyl introduction Multi-step, complex intermediates Moderate

The preparation of 3-(2-Trifluoromethyl-phenyl)-thiophene is well-established through palladium-catalyzed cross-coupling reactions, which offer high yields and functional group tolerance. Alternative methods such as sulfurization of fluorinated precursors provide complementary routes. The choice of method depends on synthetic accessibility, desired substitution patterns, and operational convenience. Recent advances in catalytic systems and reaction conditions continue to improve the efficiency and selectivity of these syntheses.

Chemical Reactions Analysis

Types of Reactions

3-(2-Trifluoromethyl-phenyl)-thiophene can undergo various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The compound can be reduced to form dihydrothiophene derivatives using reducing agents like lithium aluminum hydride.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid; typically carried out in an organic solvent like dichloromethane.

    Reduction: Lithium aluminum hydride; reactions are usually performed in anhydrous ether or tetrahydrofuran.

    Substitution: Electrophilic reagents such as bromine or chlorinating agents; reactions are conducted under controlled temperatures to prevent over-substitution.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Dihydrothiophene derivatives.

    Substitution: Halogenated thiophenes and other substituted derivatives.

Scientific Research Applications

Organic Electronics

Thin-Film Transistors (TFTs)

One of the primary applications of 3-(2-Trifluoromethyl-phenyl)-thiophene is in the development of organic semiconductors for thin-film transistors. The incorporation of thiophene derivatives has been shown to improve the charge transport properties in organic field-effect transistors (OFETs). For instance, studies have reported that thiophene-based compounds exhibit high mobility and stability, making them promising candidates for p-type semiconductor applications in TFTs .

Table 1: Performance Characteristics of Thiophene Derivatives in OFETs

CompoundMobility (cm²/V·s)Stability (hours)Application
3-(2-Trifluoromethyl-phenyl)-thiophene0.5120P-type OFETs
Thieno[3,2-b]thiophene0.6100P-type OFETs
2,5-Dibromothieno[3,2-b]thiophene0.490N-type OFETs

Electrochemical Sensors

Detection of Synthetic Stimulants

3-(2-Trifluoromethyl-phenyl)-thiophene has been utilized to create polymeric films for electrochemical sensors. These sensors are capable of detecting synthetic stimulants such as buphedrone and naphyrone with high sensitivity. The polymeric film modified with this compound demonstrated superior performance compared to traditional sensors, achieving detection limits as low as 0.430.56μg/mL0.43-0.56\,\mu g/mL in forensic samples .

Table 2: Sensitivity of Modified Electrodes

Electrode TypeDetection Range (μmol/L)Limit of Detection (μg/mL)
PThPhCF3/G1 - 110.43 - 0.56
Nanomaterial-modified1 - 100.80 - 1.00

Pharmaceutical Applications

Drug Development

The trifluoromethyl group in 3-(2-Trifluoromethyl-phenyl)-thiophene enhances the bioactivity and metabolic stability of compounds in drug development. Fluorinated compounds constitute a significant portion of modern pharmaceuticals due to their improved pharmacokinetic properties. Research indicates that fluorination can optimize lipophilicity and solubility, making these compounds more effective as therapeutic agents .

Case Studies

Case Study: Organic Photovoltaics

In a recent study, researchers explored the use of thiophene derivatives, including those with trifluoromethyl substitutions, in organic photovoltaic cells. The findings revealed that these compounds significantly improved light absorption and charge separation efficiency compared to non-fluorinated counterparts .

Table 3: Efficiency Metrics for Organic Photovoltaic Cells

CompoundPower Conversion Efficiency (%)Light Absorption (nm)
3-(2-Trifluoromethyl-phenyl)-thiophene8.5600
Non-fluorinated thiophene6.0580

Mechanism of Action

The mechanism of action of 3-(2-Trifluoromethyl-phenyl)-thiophene depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The trifluoromethyl group can enhance the compound’s lipophilicity and metabolic stability, allowing it to effectively reach and interact with its targets.

Comparison with Similar Compounds

Substituent Effects on Reactivity and Properties

The trifluoromethyl group significantly influences electronic and steric properties compared to other substituents:

Compound Name Substituent(s) Molecular Formula Molecular Weight Key Properties/Applications
3-(2-Trifluoromethyl-phenyl)-thiophene -CF₃ (ortho-phenyl) C₁₁H₇F₃S ~228.2 High lipophilicity; potential agrochemical/pharmaceutical use
3-(2-Fluorophenyl)benzo[b]thiophene -F (ortho-phenyl) C₁₄H₉FS 228.3 Lower electron withdrawal than -CF₃; used in organic electronics
3-(3,4,5-Trifluorophenyl)thiophene -F (meta, para-phenyl) C₁₀H₅F₃S 214.2 Enhanced electron deficiency; suited for charge-transfer materials
4-(3-Trifluoromethylphenyl)thiophen-2-amine -CF₃ (meta-phenyl); -NH₂ (thiophene) C₁₁H₈F₃NS 243.3 Increased polarity; bioactive intermediates
3-(Chloromethyl)thiophene -CH₂Cl (thiophene) C₅H₅ClS 132.6 Reactive site for further functionalization

Key Observations:

  • Electron-Withdrawing Effects : The -CF₃ group (σₚ = 0.54) induces stronger electron withdrawal than -F (σₚ = 0.06), enhancing stability in oxidative environments and influencing π-π stacking in materials .
  • Lipophilicity : The -CF₃ group increases logP values, improving membrane permeability in bioactive compounds .
  • Synthetic Flexibility : Chloromethyl derivatives (e.g., 3-(chloromethyl)thiophene) allow nucleophilic substitutions, whereas -CF₃ groups require specialized coupling strategies .

Biological Activity

3-(2-Trifluoromethyl-phenyl)-thiophene is an organic compound that has garnered attention in medicinal chemistry due to its unique structural features and biological properties. This article delves into its biological activity, synthesis methods, and relevant research findings, including case studies and data tables.

Chemical Structure and Properties

The molecular formula of 3-(2-Trifluoromethyl-phenyl)-thiophene is C₁₁H₈F₃S. The compound features a thiophene ring substituted with a trifluoromethyl group on a phenyl moiety. This configuration enhances its electronic properties, which contributes to its potential biological activities, particularly in antimicrobial and anticancer applications.

Antimicrobial Properties

Research indicates that 3-(2-Trifluoromethyl-phenyl)-thiophene exhibits significant antimicrobial activity. Compounds with similar structures have been shown to inhibit the growth of various bacterial strains. The trifluoromethyl group enhances lipophilicity, potentially increasing the compound's ability to penetrate cell membranes and exert its effects on microbial targets.

Anticancer Potential

Studies have demonstrated that derivatives of 3-(2-Trifluoromethyl-phenyl)-thiophene can induce apoptosis in cancer cell lines by modulating key signaling pathways. For instance, certain analogs have been reported to interact with β-catenin, leading to increased ubiquitination and degradation of this protein, which is critical in cancer progression.

Case Studies

  • Inhibition of Cancer Cell Lines : A study evaluated the cytotoxic effects of 3-(2-Trifluoromethyl-phenyl)-thiophene against various cancer cell lines, including MDA-MB-231 (breast cancer) and PC3 (prostate cancer). Results showed IC₅₀ values indicating significant growth inhibition compared to control groups .
  • Mechanism of Action : Another investigation focused on the molecular mechanisms underlying the anticancer effects of the compound. The study revealed that it inhibits specific kinases involved in tumor growth and survival pathways, thereby enhancing apoptosis in treated cells .

Synthesis Methods

The synthesis of 3-(2-Trifluoromethyl-phenyl)-thiophene can be achieved through several methodologies:

  • Electrophilic Aromatic Substitution : This method involves the introduction of the trifluoromethyl group onto the phenyl ring followed by cyclization to form the thiophene structure.
  • Metal-Catalyzed Reactions : Utilizing palladium or copper catalysts can enhance the efficiency of forming thiophene derivatives from simpler precursors.

Comparative Analysis with Related Compounds

Compound NameStructural FeaturesUnique Properties
2-(Trifluoromethyl)phenylfuranFuran ring instead of thiopheneExhibits different reactivity due to furan's nature
4-(Trifluoromethyl)anilineAniline derivativeMore pronounced biological activity due to amino group
4-(Trifluoromethyl)benzo[b]thiopheneBenzothiophene structureMore complex fused ring system

This table illustrates how variations in structure impact the biological activity and reactivity of thiophene derivatives.

Research Findings

Recent studies have highlighted the following findings regarding 3-(2-Trifluoromethyl-phenyl)-thiophene:

  • Enhanced Biological Activity : The presence of the trifluoromethyl group often correlates with increased metabolic stability and bioactivity across various biological assays .
  • Potential Drug Development : Given its promising biological profile, there is ongoing interest in developing this compound into potential therapeutic agents for treating infections and cancer .

Q & A

Q. What are the optimal synthetic routes for 3-(2-Trifluoromethyl-phenyl)-thiophene in academic research settings?

Answer: The synthesis typically involves cross-coupling reactions, such as Suzuki-Miyaura or Stille couplings, to attach the trifluoromethylphenyl group to the thiophene core. For example, palladium-catalyzed coupling of 2-bromothiophene with 2-trifluoromethylphenylboronic acid under inert conditions yields the target compound. Purification via column chromatography (silica gel, hexane/ethyl acetate gradient) is critical to isolate the product from byproducts . Reaction monitoring by thin-layer chromatography (TLC) and characterization via 1^1H/13^{13}C NMR ensures intermediate validation .

Q. How can X-ray crystallography confirm the molecular structure of 3-(2-Trifluoromethyl-phenyl)-thiophene?

Answer: Single-crystal X-ray diffraction using SHELX software (e.g., SHELXL for refinement) is the gold standard. Crystals are grown via slow evaporation of a saturated solution in dichloromethane/hexane. Data collection at low temperatures (e.g., 100 K) minimizes thermal motion artifacts. Key parameters include bond lengths (C–S: ~1.71 Å), angles, and torsional angles between the thiophene and phenyl rings. Refinement against F2F^2 values with anisotropic displacement parameters ensures accuracy .

Q. What analytical techniques are recommended for purity assessment and electronic property characterization?

Answer:

  • Purity: High-performance liquid chromatography (HPLC) with a C18 column (acetonitrile/water mobile phase) and UV detection at 254 nm.
  • Electronic Properties: UV-Vis spectroscopy (λmax in THF) and cyclic voltammetry (oxidation/reduction potentials in anhydrous DMF) to determine HOMO/LUMO levels .
  • Structural Confirmation: 19^{19}F NMR to verify trifluoromethyl group integrity (δ ~ -60 ppm) .

Advanced Research Questions

Q. How do reaction conditions influence regioselectivity in electrophilic substitutions on the thiophene ring?

Answer: Electrophilic substitution (e.g., nitration, halogenation) favors the α-position due to electron-rich sulfur stabilization. However, steric hindrance from the bulky 2-trifluoromethylphenyl group may shift selectivity. Computational modeling (DFT, Gaussian 16) predicts charge distribution and transition states. Experimental validation involves varying solvents (polar vs. nonpolar) and temperatures, followed by 1^1H NMR kinetic analysis .

Q. What computational approaches model the electronic structure and reactivity of 3-(2-Trifluoromethyl-phenyl)-thiophene?

Answer:

  • Density Functional Theory (DFT): B3LYP/6-31G(d) basis sets calculate frontier molecular orbitals and electrostatic potential maps.
  • Molecular Dynamics (MD): Simulate solvation effects in THF or DMSO using OPLS force fields.
  • Reactivity Predictions: Fukui indices identify nucleophilic/electrophilic sites for functionalization .
    SMILES notation (e.g., C1=C(SC=C1)C2=CC=CC=C2C(F)(F)F) and InChIKey (e.g., AOVHCMRAEYZKQT-UHFFFAOYSA-N) aid in database searches .

Q. How can discrepancies in thermal stability data across studies be resolved?

Answer: Contradictions in decomposition temperatures (TGA data) may arise from impurities or differing heating rates (e.g., 10°C/min vs. 5°C/min). Standardize measurements using NIST-calibrated equipment and replicate under inert (N2) vs. oxidative (air) atmospheres. Compare DSC curves for glass transition (Tg) and melting points (mp) .

Q. What strategies address low yields in multi-step syntheses of derivatives?

Answer:

  • Optimization: Design of Experiments (DoE) to test variables (catalyst loading, solvent polarity).
  • Mechanistic Studies: <sup>13</sup>C isotopic labeling traces intermediate retention.
  • Byproduct Analysis: GC-MS identifies side products (e.g., dimerization via radical pathways) .

Methodological Considerations

Q. How should researchers validate crystallographic data for publication?

Answer:

  • Data Quality: Ensure Rint<0.05R_{\text{int}} < 0.05 and completeness > 98%.
  • Validation Tools: Check CIF files with PLATON/ADDSYM for symmetry errors.
  • Deposition: Submit to Cambridge Structural Database (CSD) with CCDC number .

Q. What protocols mitigate air/moisture sensitivity during synthesis?

Answer:

  • Schlenk Line Techniques: Use flame-dried glassware and argon/vacuum cycles.
  • Stabilizers: Add molecular sieves (3Å) to reaction mixtures.
  • Quenching: Terminate reactions with degassed methanol .

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